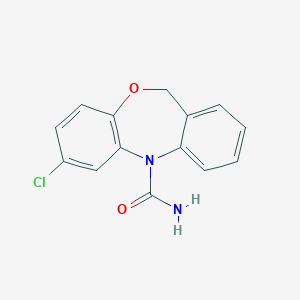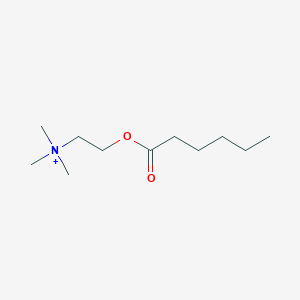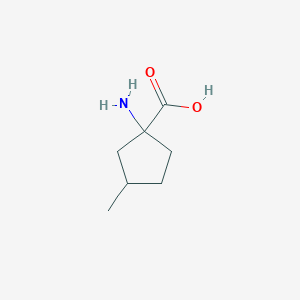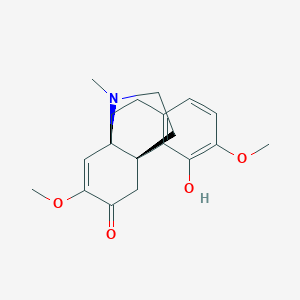
Cepharamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cepharamine is a semi-synthetic cephalosporin antibiotic that is used to treat bacterial infections. It is a broad-spectrum antibiotic that is effective against a wide range of gram-positive and gram-negative bacteria. Cepharamine is synthesized from cephalosporin C, which is produced by the fungus Cephalosporium acremonium.
Scientific Research Applications
Synthesis and Structural Analysis:
- The total synthesis of dl-Cepharamine, a hasubanan alkaloid, was accomplished starting from 2-tetralone. This synthesis involved several chemical processes, including ketalization, bromination, and successive treatments with BF3·ether-MeOH, LiAlH4 reduction, and oxidation with DMSO-phosphoric acid-DCC (Inubushi, Kitano, & Ibuka, 1971).
Ceramide in Cell Regulation and Autophagy:
- Ceramides, including C2-ceramide, regulate various intracellular processes like cell death, autophagy, and inflammation in both mammalian cells and yeast (Fishbein et al., 1993).
- C2-ceramide induced caspase-3-independent cell death and autophagy in neuroblastoma cells, highlighting its potential therapeutic application in neurological disorders (Fan et al., 2017).
Ceramide in Cancer Research:
- Ceramide signaling in cancer cells is complex, with it acting as a tumor suppressor by driving apoptosis, autophagic responses, and cell cycle arrest. However, defects in ceramide generation and metabolism contribute to tumor survival and resistance to chemotherapy (Morad & Cabot, 2012).
- Ceramide induces autophagy in liver cancer cells, serving both as a cell survival mechanism and a promoter of cell death, depending on the context (Ordoñez et al., 2015).
Ceramide in Inflammation and Metabolic Disorders:
- Ceramide metabolism plays a role in the regulation of autophagy and apoptosis in inflammatory and metabolic diseases. It is a critical lipid mediator of cellular stress responses relating to inflammation and insulin resistance (Summers, Chaurasia, & Holland, 2019).
Ceramide in Drug Delivery and Cosmetics:
- Lecithin-based dermal drug delivery systems enhance the anti-pigmentation properties of ceramides, showing potential in skincare products (Kagotani et al., 2020).
properties
CAS RN |
15444-26-5 |
|---|---|
Product Name |
Cepharamine |
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO4/c1-20-9-8-18-10-13(21)15(24-3)11-19(18,20)7-6-12-4-5-14(23-2)17(22)16(12)18/h4-5,11,22H,6-10H2,1-3H3/t18-,19+/m0/s1 |
InChI Key |
RARWEROUOQPTCJ-RBUKOAKNSA-N |
Isomeric SMILES |
CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)O)C=C(C(=O)C3)OC |
SMILES |
CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C=C(C(=O)C3)OC |
Canonical SMILES |
CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C=C(C(=O)C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



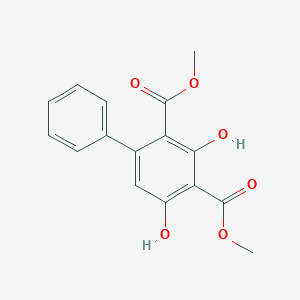
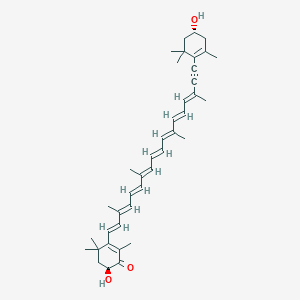
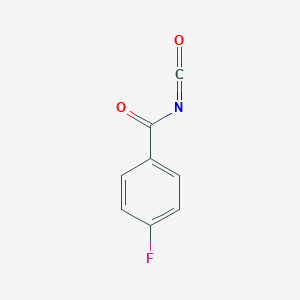
![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)


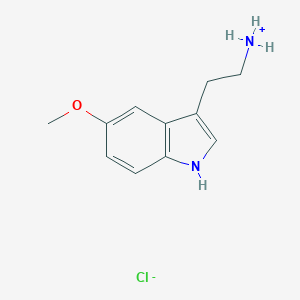
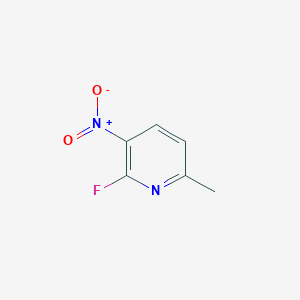
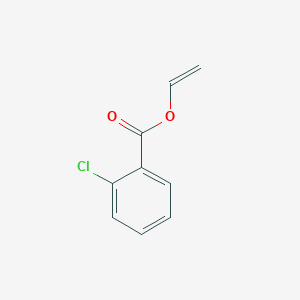
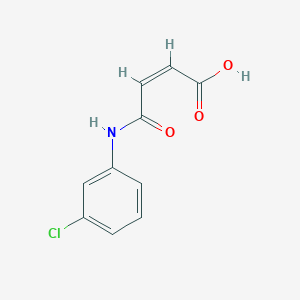
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)
